4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine
Overview
Description
4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine is an organic compound that features a pyrimidine ring substituted with a 1,3-benzodioxole moiety and a methyl group. The presence of the 1,3-benzodioxole ring is notable for its occurrence in various biologically active compounds, which often exhibit a wide range of pharmacological activities.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a constitutively active protein kinase that plays a crucial role in numerous cellular processes, including glucose regulation, Wnt signaling, and cell cycle regulation .
Mode of Action
Based on the interaction of similar compounds with gsk-3β, it can be hypothesized that this compound may inhibit the kinase activity of gsk-3β . This inhibition could lead to changes in the phosphorylation status of various downstream targets, affecting their activity and ultimately leading to alterations in cellular processes.
Biochemical Pathways
These include the Wnt/β-catenin signaling pathway , which is involved in cell proliferation and differentiation, and the insulin signaling pathway , which regulates glucose metabolism .
Pharmacokinetics
Therefore, it is difficult to comment on its bioavailability and how these properties might affect its pharmacological action .
Result of Action
If it acts as an inhibitor of gsk-3β, it could potentially influence cell proliferation, differentiation, and glucose metabolism
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific chemical structure of the compound, including its functional groups and overall molecular configuration .
Cellular Effects
The effects of this compound on various types of cells and cellular processes would be determined by its interactions with cellular components. It could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level would involve its binding interactions with biomolecules, potential inhibition or activation of enzymes, and possible changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound could change due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound could vary with different dosages. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound could be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on factors such as its solubility, charge, and size, as well as any transporters or binding proteins it interacts with .
Subcellular Localization
The subcellular localization of this compound would be determined by factors such as its physicochemical properties and any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine typically involves the condensation of 1,3-benzodioxole derivatives with pyrimidine precursors. One common method includes the reaction of 1,3-benzodioxole-5-carbaldehyde with 2-methylpyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide or ethanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives react with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives with nucleophiles in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzodioxol-5-yl)-2-methylpyridine: Similar structure but with a pyridine ring instead of pyrimidine.
4-(1,3-Benzodioxol-5-yl)-2-methylbenzene: Similar structure but with a benzene ring instead of pyrimidine.
4-(1,3-Benzodioxol-5-yl)-2-methylimidazole: Similar structure but with an imidazole ring instead of pyrimidine.
Uniqueness
4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine is unique due to the combination of the 1,3-benzodioxole moiety with a pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets that may not be achievable with other similar compounds.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-methylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-13-5-4-10(14-8)9-2-3-11-12(6-9)16-7-15-11/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVQZCVGMOLQIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323076 | |
Record name | 4-(1,3-benzodioxol-5-yl)-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819264 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439108-53-9 | |
Record name | 4-(1,3-benzodioxol-5-yl)-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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